molecular formula C18H18ClN3O2S2 B2543188 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate CAS No. 953195-57-8

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate

Katalognummer: B2543188
CAS-Nummer: 953195-57-8
Molekulargewicht: 407.93
InChI-Schlüssel: GDPNDTZKQINTJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate ( 953195-57-8) is a synthetic small molecule with a molecular formula of C18H18ClN3O2S2 and a molecular weight of 407.94 g/mol. This compound is built on a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The structure is strategically functionalized with a 4-ethylpiperazinyl group at the 2-position and a 5-chlorothiophene-2-carboxylate ester at the 6-position, making it a valuable intermediate for chemical biology and drug discovery research. The benzothiazole nucleus is recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . Researchers are particularly interested in benzothiazole derivatives for developing multi-target directed ligands, a modern approach to address complex diseases . The incorporation of the piperazine moiety is a common strategy in drug design to fine-tune physicochemical properties and enhance binding affinity to biological targets . This specific compound, with its distinct substitution pattern, is of significant interest for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-chlorothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNDTZKQINTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

The specific mode of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2, suggesting that they may interact with this enzyme to exert their effects.

Biochemical Pathways

The biochemical pathways affected by 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2, which is involved in the inflammatory response. Therefore, it can be inferred that this compound may affect the inflammatory pathways.

Result of Action

The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2, suggesting that they may reduce inflammation at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes and proteins. For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug. This suggests that 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate may also interact with enzymes involved in the inflammatory response.

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on cells. For example, they have been found to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiazole derivatives. Its biological activity has garnered significant interest due to its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN3O2S2
  • Molecular Weight : 407.93 g/mol
  • Purity : Typically 95%

The compound features a benzothiazole ring fused with a piperazine moiety and a thiophene carboxylate group, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound exhibits strong anticancer properties, which are believed to arise from its ability to inhibit specific enzymes involved in cancer cell proliferation. It has shown efficacy against several cancer cell lines, leading to decreased cell viability and increased apoptosis.
  • Anti-inflammatory Properties : It also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins.

Anticancer Studies

A series of studies have evaluated the compound's effectiveness against various cancer types:

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15Inhibition of cell proliferation
Lung Cancer10Induction of apoptosis
Colon Cancer20Disruption of mitochondrial function

These findings suggest that the compound's structural features enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Studies

In vitro studies have demonstrated that the compound effectively reduces inflammation markers:

Inflammatory MarkerReduction (%)Concentration (µM)
Prostaglandin E27525
TNF-alpha6025
IL-65025

These results indicate that the compound could be developed into an anti-inflammatory drug, potentially offering new treatment options for inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-ylMethyl group enhances solubilityModerate anticancer activity
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ylPhenyl group increases lipophilicityEnhanced antimicrobial effects
This Compound Ethyl group improves membrane penetrationStrong anticancer and anti-inflammatory properties

The presence of the ethyl group on the piperazine moiety appears to enhance the compound's lipophilicity, improving its bioavailability and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the benzothiazole core but differ in substituents and functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents on Benzothiazole Thiophene Substituent Functional Group
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate Likely C₁₈H₁₉ClN₄O₂S₂ 2-(4-ethylpiperazin-1-yl) 5-chloro Carboxylate ester
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide C₁₇H₁₇N₅O₃S₂ 2-(4-methylpiperazin-1-yl) 5-nitro Carboxamide
Ethyl (6R)-6-{-4-[3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate Not specified Spirocyclic piperazine-thiazole-pyridine 3-(1,3-thiazol-4-yl)pyridin-2-yl Carboxylate ester

Key Differences and Implications:

The spirocyclic piperazine derivative in introduces conformational rigidity, which could restrict binding to flat enzymatic pockets .

Thiophene Substituents: The 5-chloro group is electron-withdrawing but less polar than the 5-nitro group in the carboxamide analog . This difference may reduce oxidative metabolism but limit hydrogen-bonding interactions.

Functional Groups :

  • Carboxylate esters are more prone to hydrolysis than carboxamides, suggesting shorter in vivo half-lives for ester-containing compounds .

Hypothesized Pharmacological Profiles:

  • The target compound’s chlorothiophene-carboxylate ester may exhibit moderate solubility and rapid clearance, while the nitrothiophene-carboxamide analog () could have enhanced target engagement but higher synthetic complexity .
  • The spirocyclic compound () demonstrates how structural constraints can optimize selectivity, though its relevance to the target compound’s scaffold remains unclear .

Vorbereitungsmethoden

Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

Directed Metallation Using n-Butyllithium and Carbon Dioxide

The directed metallation approach, as detailed in patent CN103275061A, offers a regioselective route to 5-chlorothiophene-2-carboxylic acid. Key steps include:

  • Lithiation : 2-Chlorothiophene is treated with n-butyllithium (n-BuLi) at ≤−30°C in tetrahydrofuran (THF), forming a lithium intermediate at the 5-position.
  • Carboxylation : Introduction of carbon dioxide (CO₂) yields the carboxylic acid after aqueous workup.

Reaction Conditions :

  • Temperature: −30°C to −40°C.
  • Molar Ratio: 2-Chlorothiophene : n-BuLi = 1 : 1.2.
  • Yield: 68–72% after recrystallization.

One-Pot Synthesis Method

Patent CN108840854B describes a streamlined one-pot synthesis:

  • Halogenation and Carboxylation : Sequential treatment of thiophene derivatives with chlorinating agents and CO₂ under controlled conditions.
  • Purification : Acidification to pH ≤3 followed by filtration.

Advantages :

  • Reduced reaction steps.
  • Higher scalability (85% yield).
Table 1: Comparison of 5-Chlorothiophene-2-Carboxylic Acid Synthesis Methods
Method Yield (%) Temperature (°C) Key Reagents
Directed Metallation 68–72 −30 to −40 n-BuLi, CO₂
One-Pot Synthesis 85 0–25 Cl₂, CO₂, H₂SO₄

Preparation of 2-(4-Ethylpiperazin-1-yl)-1,3-Benzothiazol-6-ol

Benzothiazole Core Formation

The benzothiazole scaffold is synthesized via cyclization of substituted thioureas or 2-aminothiophenol derivatives. For this compound, 6-hydroxy-1,3-benzothiazole serves as the precursor, synthesized by:

  • Cyclization : Reaction of 2-amino-4-chlorothiophenol with phosgene or thiophosgene.
  • Hydroxylation : Hydrolysis of the 6-chloro substituent to a hydroxyl group under basic conditions.

Piperazine Functionalization

Introducing the 4-ethylpiperazine moiety at the 2-position involves:

  • Nucleophilic Aromatic Substitution : Reacting 2-chloro-6-hydroxybenzothiazole with 1-ethylpiperazine in dimethylformamide (DMF) at 80–100°C.
  • Catalytic Amination : Palladium-catalyzed coupling (Buchwald-Hartwig) for enhanced regioselectivity.

Optimized Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos.
  • Base: Cs₂CO₃.
  • Yield: 75–80% after column chromatography.

Esterification to Form the Target Compound

Acid Chloride Method

  • Activation : 5-Chlorothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Esterification : Reaction with 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-ol in pyridine or triethylamine.

Reaction Profile :

  • Temperature: 0°C → room temperature.
  • Yield: 80–85%.

Coupling Agent Method

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):

  • Activation : EDCI facilitates the formation of an active ester intermediate.
  • Nucleophilic Attack : The benzothiazole alcohol displaces the leaving group.

Advantages :

  • Mild conditions (room temperature).
  • Reduced side products.
Table 2: Esterification Method Comparison
Method Yield (%) Purity (%) Reaction Time (h)
Acid Chloride 80–85 95 4–6
EDCI/DMAP Coupling 75–78 98 12–16

Comparative Analysis of Synthetic Routes

  • 5-Chlorothiophene-2-Carboxylic Acid : The one-pot method outperforms directed metallation in yield and scalability.
  • Piperazine Introduction : Catalytic amination offers superior regioselectivity over nucleophilic substitution.
  • Esterification : Acid chloride method is preferable for industrial-scale production due to shorter reaction times.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance safety and efficiency for low-temperature lithiation steps.
  • Purification : Recrystallization from ethanol-water mixtures ensures ≥99% purity.
  • Waste Management : Recycling THF and neutralizing acidic byproducts mitigate environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Use a stepwise approach combining cyclization and condensation reactions. For example, similar benzothiazole derivatives are synthesized via hydrazine intermediates in ethanol under reflux, as demonstrated in pyrazoline-based heterocyclic systems . Optimize solvent choice (e.g., ethanol for solubility and stability) and reaction time (typically 6–12 hours) to minimize side products. Monitor purity via HPLC or TLC, and employ recrystallization or column chromatography for isolation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer: Use a combination of 1H^1H/13C^{13}C NMR to confirm substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction (as in pyrazoline derivatives) resolves steric effects and π-π stacking interactions, critical for confirming the benzothiazole-thiophene linkage . Pair with FT-IR to verify functional groups like the carboxylate ester .

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Methodological Answer: Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS to identify degradation products. For pH-dependent hydrolysis, test buffers (pH 1–9) and analyze via kinetic modeling to predict shelf-life. Include control experiments with antioxidants or light exclusion to isolate degradation mechanisms .

Advanced Research Questions

Q. What experimental frameworks are suitable for evaluating this compound’s pharmacological activity, particularly its interaction with biological targets?

  • Methodological Answer: Use split-plot designs (e.g., randomized blocks with factorial arrangements) to test multiple variables (e.g., dosage, exposure time). For receptor binding assays, employ radioligand displacement or surface plasmon resonance (SPR) to quantify affinity. Pair with molecular docking simulations to predict binding sites on target proteins, referencing crystallographic data for validation .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models?

  • Methodological Answer: Conduct bioavailability studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify pharmacokinetic barriers. Use isotopic labeling (e.g., 14C^{14}C) to track metabolite formation. For discordant results, apply systems biology approaches (e.g., network pharmacology) to contextualize target engagement within complex biological pathways .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?

  • Methodological Answer: Implement quality-by-design (QbD) principles, varying parameters like stirring rate and cooling gradients during crystallization. Use design-of-experiments (DoE) software to identify critical process parameters (CPPs). Characterize polymorphic forms via PXRD and DSC to ensure consistency in dissolution profiles .

Q. How can environmental impact assessments be integrated into the compound’s lifecycle analysis?

  • Methodological Answer: Follow INCHEMBIOL project guidelines: measure abiotic/biotic degradation rates (e.g., OECD 301/307 tests) and bioaccumulation potential (log KowK_{ow}). Use LC-MS/MS to detect trace residues in simulated ecosystems. For risk assessment, apply probabilistic models to estimate ecological thresholds (e.g., PNEC) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity). For structural ambiguities, compare computational (DFT) and experimental (X-ray) data .
  • Experimental Design : Prioritize split-split plot designs for multifactorial studies (e.g., trellis systems in pharmacological testing) to isolate confounding variables .
  • Theoretical Frameworks : Adopt the quadripolar model (theoretical, epistemological, morphological, technical) to align hypotheses with methodological rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.